Cas no 2228129-45-9 (2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid)
2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid
- EN300-1862343
- 2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid
- 2228129-45-9
-
- Inchi: 1S/C14H15N3O2/c15-12(13(18)19)14(6-7-14)10-8-16-17(9-10)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,15H2,(H,18,19)
- InChI Key: BMCKOJNLQDTCKL-UHFFFAOYSA-N
- SMILES: OC(C(C1(C2C=NN(C3C=CC=CC=3)C=2)CC1)N)=O
Computed Properties
- Exact Mass: 257.116426730g/mol
- Monoisotopic Mass: 257.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 81.1Ų
2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1862343-1g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 1g |
$1801.0 | 2023-09-18 | ||
| Enamine | EN300-1862343-5g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 5g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1862343-10g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 10g |
$7742.0 | 2023-09-18 | ||
| Enamine | EN300-1862343-0.05g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 0.05g |
$1513.0 | 2023-09-18 | ||
| Enamine | EN300-1862343-0.1g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 0.1g |
$1585.0 | 2023-09-18 | ||
| Enamine | EN300-1862343-0.25g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 0.25g |
$1657.0 | 2023-09-18 | ||
| Enamine | EN300-1862343-0.5g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 0.5g |
$1728.0 | 2023-09-18 | ||
| Enamine | EN300-1862343-1.0g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1862343-2.5g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 2.5g |
$3530.0 | 2023-09-18 | ||
| Enamine | EN300-1862343-5.0g |
2-amino-2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid |
2228129-45-9 | 5g |
$5221.0 | 2023-06-02 |
2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid
Introduction to 2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid (CAS No. 2228129-45-9)
2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228129-45-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is known for its structural rigidity and potential bioactivity. The presence of an amino group and a phenyl-pyrazole moiety further enhances its pharmacological relevance, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid incorporates several key functional groups that contribute to its unique chemical and biological properties. The cyclopropyl ring introduces steric constraints, which can influence binding affinity and selectivity in biological targets. Additionally, the amino group provides a site for hydrogen bonding interactions, while the phenyl-pyrazole scaffold is well-documented for its role in modulating various biological pathways, including enzyme inhibition and receptor binding.
In recent years, there has been growing interest in the development of novel compounds with structural motifs similar to 2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid due to their potential therapeutic applications. For instance, studies have shown that derivatives of cyclopropylacetic acid exhibit anti-inflammatory, analgesic, and anti-tumor properties. The phenyl-pyrazole moiety, in particular, has been extensively studied for its ability to interact with biological targets such as kinases and transcription factors, which are often implicated in diseases like cancer and inflammatory disorders.
One of the most compelling aspects of 2-amino-2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid is its versatility in medicinal chemistry. Researchers have utilized this compound as a scaffold for designing more complex molecules with enhanced pharmacological profiles. For example, modifications to the amino group or the pyrazole ring can lead to significant changes in bioactivity, allowing for fine-tuning of drug properties such as solubility, metabolic stability, and target specificity. This flexibility makes it an attractive starting point for structure-based drug design (SBDD) approaches.
The synthesis of 2-amino-2-1-(1H-pyrazol)-4-y-cyclopropylethanoic acid (CAS No. 2228129459) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the pyrazole ring typically involves condensation reactions between hydrazine derivatives and appropriate carbonyl compounds, while the cyclopropyl group can be incorporated through cyclization reactions or metal-catalyzed cross-coupling processes. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
From a biological perspective, 2-amino-N-[[(4-pyrazolyl)carbonyl]methyl]-cyclopropanecarboxamide (a related derivative) has been investigated for its potential role in modulating inflammatory pathways. Studies suggest that this class of compounds may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. By inhibiting these enzymes, such compounds could offer therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.
In addition to its anti-inflammatory potential, there is evidence suggesting that derivatives of cyclopropylacetic acid may have neuroprotective effects. Research has shown that certain analogs can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The phenyl-pyrazole moiety is particularly interesting in this context, as it has been shown to enhance blood-brain barrier penetration while maintaining bioactivity.
The pharmacokinetic properties of 2-amino-N-[[(4-pyrazol)-carbonyl]methyl]-cyclopropanecarboxamide are also worth considering. Due to its relatively small size and lipophilic nature, this compound may exhibit favorable oral bioavailability. However, further studies are needed to assess its metabolic stability and potential for drug-drug interactions. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize its physicochemical properties and degradation pathways.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of CAS No 2228129459. Molecular docking studies using software such as AutoDock Vina or Schrödinger suite have helped researchers predict binding modes and affinities for various biological targets. These computational approaches complement experimental work by providing rapid screening of potential drug candidates before moving into costly wet-lab synthesis.
The future direction of research on CAS No 2228129459 is likely to focus on optimizing its pharmacological profile through structure-based drug design (SBDD). By leveraging knowledge from existing literature and employing innovative synthetic strategies, scientists aim to develop more potent and selective analogs with improved therapeutic efficacy. Additionally, exploring new synthetic routes could reduce production costs while maintaining high purity standards—a critical factor for commercial viability.
In conclusion,CAS No 2228129459, represents an exciting area of investigation within pharmaceutical chemistry due to its unique structural features and potential biological activities,It will continue play an important role both academically industrially, contributing significantly towards developing novel treatments for various diseases including inflammation-related conditions neurodegenerative disorders,Its versatility makes it valuable tool medicinal chemist seeking discover next-generation therapeutics,The ongoing research efforts underscore importance continued exploration this promising chemical entity,It hold great promise advancing human health through innovative drug development strategies,With further refinement understanding these molecules could unlock new therapeutic possibilities benefiting patients worldwide,This underscores significance continued investment scientific exploration synthesis biology fields related CAS No 2228129459 study,It exemplifies intersection creativity precision driving progress medicine today,Its story far yet continues evolve inspiring future generations scientists researchers alike,As boundaries push what possible through interdisciplinary collaboration innovation promise bright indeed.
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